Home > Products > Screening Compounds P56847 > 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide -

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

Catalog Number: EVT-4438047
CAS Number:
Molecular Formula: C26H22FN3O6
Molecular Weight: 491.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

    Compound Description: This compound is a potent aromatase inhibitor, belonging to a new generation of nonsteroidal anti-aromatase compounds. [] Aromatase inhibitors are a class of drugs used in the treatment of hormone-sensitive breast cancer. They work by blocking the enzyme aromatase, which is responsible for the production of estrogen. [] This particular compound is notable for its molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding capabilities, contributing to its inhibitory potency. []

    Relevance: The compound shares the 1,3-benzodioxol-5-yl substructure with 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide. Additionally, both compounds incorporate a fluorine atom linked to a phenyl ring. These shared features suggest potential similarities in their binding properties and biological activities. []

6-[(4-Methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

    Compound Description: Similar to the previous compound, this is also a new potent aromatase inhibitor with a nonsteroidal structure. [] It shares common features with both second- and third-generation anti-aromatase compounds. [] The molecule exhibits a propeller shape and demonstrates strong inhibitory potency likely due to its molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding. []

    Relevance: This compound is closely related to 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide due to the presence of the 1,3-benzodioxol-5-yl moiety and a methoxyphenyl group in both structures. The shared substructures could indicate overlapping pharmacological profiles and interactions with biological targets. []

N-(4-Methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide (5f)

    Relevance: Both N-(4-Methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide (5f) and the target compound, 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide, share a common structural feature: the N-(4-methoxyphenyl)acetamide group. This similarity suggests that these compounds might share some pharmacological properties and may interact with similar biological targets. []

N-(3-Chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide (8c)

    Relevance: While structurally distinct from the target compound at first glance, N-(3-Chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide (8c) shares the common pharmacophore of an acetamide linked to a halogenated phenyl group. This structural similarity, present in both 8c and 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide, suggests the possibility of shared binding sites and comparable biological responses. []

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (15)

    Compound Description: This compound, a 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivative, exhibits promising anti-breast cancer activity. [] When tested against the MCF7 breast cancer cell line, it demonstrated potent cytotoxic activity with an IC50 value of 29.8 μmol L−1, surpassing the activity of doxorubicin (IC50 = 47.9 μmol L−1), a commonly used chemotherapy drug. []

    Relevance: Though not directly analogous in structure, both 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (15) and 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide contain a methoxyphenyl group attached to a larger core structure. This shared feature might indicate some similarities in their physicochemical properties and potential for interactions with biological systems, despite their distinct overall structures. []

2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (7)

    Compound Description: This compound is another example of a 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivative. [] It demonstrates significant anti-breast cancer activity, specifically exhibiting cytotoxic effects against the MCF7 breast cancer cell line. [] Its IC50 value of 40.0 μmol L−1 highlights its potency, which is comparable to doxorubicin (IC50 = 47.9 μmol L−1). []

    Relevance: Similar to the target compound, 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide, 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (7) incorporates a fluorine atom attached to a phenyl ring. This structural parallel suggests a potential for shared chemical properties and possibly similar modes of interaction with biological targets, despite their distinct overall structures. []

3-(2,4-Difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl)phenoxy]ethoxy}-2-phenylpyridine (PPA250)

    Compound Description: PPA250 functions as an inhibitor of inducible nitric oxide synthase (iNOS) dimerization. [] It shows promise as a potential therapeutic agent for inflammatory and autoimmune diseases. [] In preclinical studies, PPA250 successfully suppressed the development of arthritis in animal models, even after the onset of clinical symptoms. [] Moreover, it effectively reduced serum nitric oxide concentrations in mice treated with lipopolysaccharide. []

    Relevance: PPA250 exhibits structural similarities to 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide, particularly in the presence of a difluorophenyl group. This shared feature suggests that these compounds might have some overlapping pharmacological properties and could potentially interact with similar biological targets. []

N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide (Compound 2)

    Compound Description: This compound is an imidazole derivative that acts as a potent inhibitor of inducible nitric oxide synthase (iNOS) dimerization. [] It exhibits potential as a therapeutic agent for diseases involving nitric oxide, such as rheumatoid arthritis and septic shock. [] Crystallographic studies have revealed that Compound 2 exerts its inhibitory effect by directly coordinating with the heme group within the iNOS monomer, effectively blocking the dimerization process. []

    Relevance: Compound 2 is particularly relevant to 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide as both share the 1,3-benzodioxol-5-ylmethyl substructure. This structural commonality strongly suggests that these compounds might exhibit similar binding affinities towards specific targets and could potentially share overlapping pharmacological profiles. []

trans,trans-2-(4-Methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3- carboxylic acid derivatives (8)

  • Relevance: This series of compounds holds relevance to 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide due to the presence of both a methoxyphenyl and 1,3-benzodioxol-5-yl group in their structures. This structural similarity might indicate potential for similar pharmacological activities, particularly in the context of ET receptor interactions. []

    Compound Description: A-127722 represents a potent and selective endothelin ET(A) receptor antagonist within the 2,4-diarylpyrrolidine-3-carboxylic acid class. [] It exhibits high binding affinity for the ET(A) receptor with an IC50 value of 0.36 nM, demonstrating 1000-fold selectivity over the ET(B) receptor. [] In functional assays, A-127722 potently inhibits ET-1-stimulated phosphoinositol hydrolysis (IC50 = 0.16 nM) and effectively antagonizes ET-1-induced contractions in rabbit aorta (pA2 = 9.20). [] Furthermore, it exhibits favorable pharmacokinetic properties with 70% oral bioavailability in rats. []

    Relevance: A-127722 is closely related to 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide due to the presence of the (methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine core structure in both molecules. This striking structural similarity suggests a high likelihood of shared pharmacological activities, particularly in their interactions with endothelin receptors, and emphasizes the potential for A-127722 as a valuable tool for understanding the biological activities of the target compound. []

Properties

Product Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

Molecular Formula

C26H22FN3O6

Molecular Weight

491.5 g/mol

InChI

InChI=1S/C26H22FN3O6/c1-34-20-4-2-3-19(12-20)30-25(32)21(13-24(31)28-18-8-6-17(27)7-9-18)29(26(30)33)14-16-5-10-22-23(11-16)36-15-35-22/h2-12,21H,13-15H2,1H3,(H,28,31)

InChI Key

YFCQIDXQTLXFMR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C(=O)C(N(C2=O)CC3=CC4=C(C=C3)OCO4)CC(=O)NC5=CC=C(C=C5)F

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(N(C2=O)CC3=CC4=C(C=C3)OCO4)CC(=O)NC5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.